molecular formula C11H13ClF3NO2 B2540082 Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride CAS No. 1788564-75-9

Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride

Cat. No. B2540082
CAS RN: 1788564-75-9
M. Wt: 283.68
InChI Key: GMZAFWIGAPYSSM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride” is a chemical compound with the IUPAC name “methyl ®-3-amino-4- (2,4,5-trifluorophenyl)butanoate hydrochloride”. It has a molecular weight of 283.68 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO2.ClH/c1-17-11 (16)4-7 (15)2-6-3-9 (13)10 (14)5-8 (6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 . This code provides a detailed description of the molecular structure, including the positions of the atoms and their connectivity.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 283.68 . The compound is highly stable with a half-life of 357.5 hours at 25°C.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6;/h3-4,7H,2,5,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZAFWIGAPYSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride

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